4-Hydroxyphenyl Maraviroc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

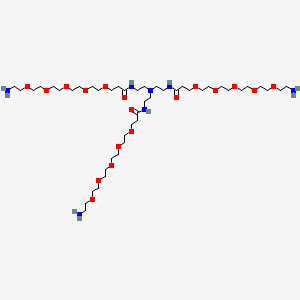

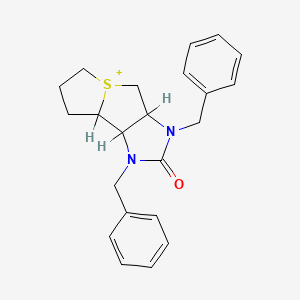

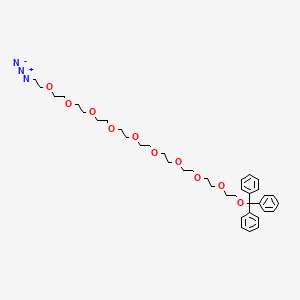

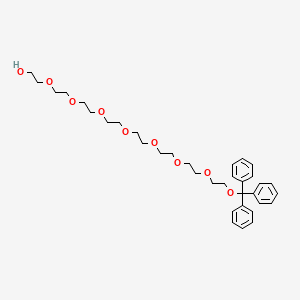

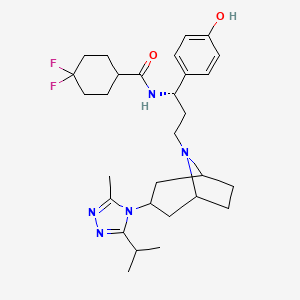

4-Hydroxyphenyl Maraviroc is a metabolite of Maraviroc . It has a molecular weight of 529.66 and a molecular formula of C29H41F2N5O2 . Maraviroc is used in combination with other medicines in the treatment of the infection caused by the human immunodeficiency virus (HIV) .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 529.66 . Maraviroc, the parent compound, is a moderately lipophilic (log D 7.4 2.1) and basic (pK a 7.3) compound with a molecular weight of 514 .科学的研究の応用

Pharmacokinetics and Efficacy in Vaginal Administration : A study investigated the pharmacokinetics of maraviroc in rhesus macaques following vaginal administration and correlated these with efficacy in an HIV challenge model. Maraviroc concentrations in vaginal fluid and tissue correlated strongly with protection against vaginal SHIV challenge, suggesting its potential as a microbicide gel for HIV prevention (Malcolm et al., 2013).

Broad-Spectrum Anti-HIV Activity : Maraviroc demonstrated potent antiviral activity against a wide range of CCR5-tropic HIV-1 viruses, including primary isolates and viruses resistant to existing drug classes. It blocked viral entry by preventing the binding of the viral envelope to the CCR5 receptor (Dorr et al., 2005).

Impact on Immune Activation and Inflammation : Maraviroc treatment in HIV-1 infected patients resulted in decreases in markers of immune activation and inflammation. This was correlated with rises in CD4+ T cell counts, suggesting its benefits beyond antiviral activity (Funderburg et al., 2010).

Influence of Genetic Polymorphisms on Efficacy : The impact of CYP3A5 genotype on maraviroc pharmacokinetics and efficacy was evaluated, indicating that while CYP3A5 contributes to maraviroc metabolism, its genetic variation does not significantly affect clinical response in HIV-1 treatment (Vourvahis et al., 2018).

Effectiveness in Previously Treated R5 HIV-1 Infection : Maraviroc plus optimized background therapy showed benefit across various subgroups of previously treated patients with R5 HIV-1 infection, including those with a low baseline CD4 count or high viral load (Fätkenheuer et al., 2008).

Inhibition of Dual-R5 Viruses in D/M HIV-1 Infection : Maraviroc successfully inhibited dual-tropic viruses with a CCR5 co-receptor preference in an HIV-1 patient with a dual/mixed infection, demonstrating its effectiveness against such complex viral populations (Symons et al., 2011).

Exploratory Study in Non-R5 HIV-1 Infection : A study on treatment-experienced patients with advanced, non-R5 HIV-1 infection showed neither superiority nor noninferiority of maraviroc compared to placebo, highlighting the importance of targeting the appropriate viral tropism (Saag et al., 2009).

作用機序

Safety and Hazards

The safety data sheet for Maraviroc suggests avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

Maraviroc, the parent compound of 4-Hydroxyphenyl Maraviroc, is the first of a new class of oral HIV medicines in more than 10 years . It has been shown to be safe and effective in treatment-experienced and treatment-naive patients with CCR5-tropic HIV-1 . The approval of Maraviroc for treatment-experienced patients is a significant breakthrough, and its development continues in a spectrum of other patients living with HIV/AIDS .

特性

CAS番号 |

856708-54-8 |

|---|---|

分子式 |

C29H41F2N5O2 |

分子量 |

529.7 g/mol |

IUPAC名 |

4,4-difluoro-N-[(1S)-1-(4-hydroxyphenyl)-3-[(1R,5S)-3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]propyl]cyclohexane-1-carboxamide |

InChI |

InChI=1S/C29H41F2N5O2/c1-18(2)27-34-33-19(3)36(27)24-16-22-6-7-23(17-24)35(22)15-12-26(20-4-8-25(37)9-5-20)32-28(38)21-10-13-29(30,31)14-11-21/h4-5,8-9,18,21-24,26,37H,6-7,10-17H2,1-3H3,(H,32,38)/t22-,23+,24?,26-/m0/s1 |

InChIキー |

FWOMXCBURQJRQH-SJIZWNSKSA-N |

異性体SMILES |

CC1=NN=C(N1C2C[C@H]3CC[C@@H](C2)N3CC[C@@H](C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

正規SMILES |

CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=C(C=C4)O)NC(=O)C5CCC(CC5)(F)F)C(C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

UK-437719, UK 437719, UK437719 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。